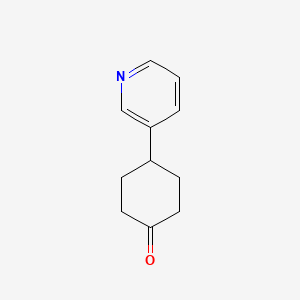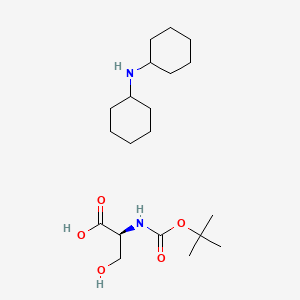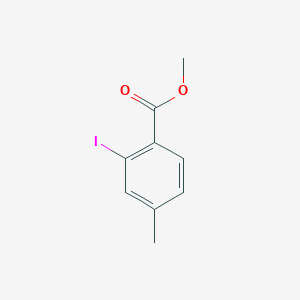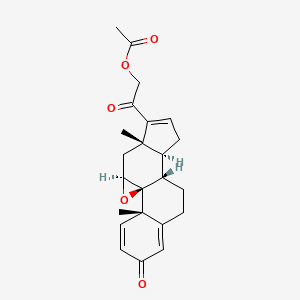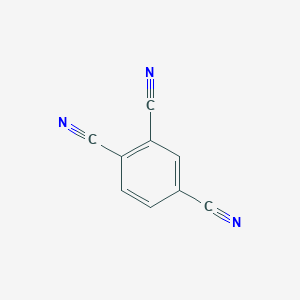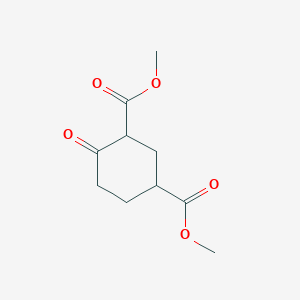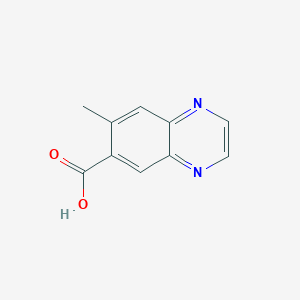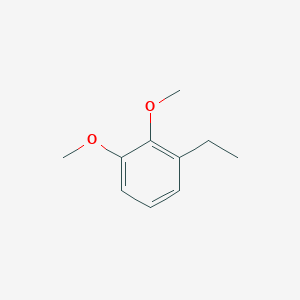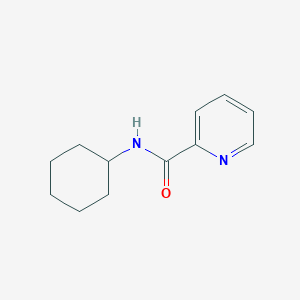
3-Cyclohexene-1-acetic acid
Übersicht
Beschreibung
3-Cyclohexene-1-acetic acid is an organic compound characterized by a cyclohexene ring attached to an acetic acid moiety
Wirkmechanismus
Target of Action
The primary targets of 3-Cyclohexene-1-acetic acid are enzymes involved in the esterification and hydrogenation processes . For instance, in the production of cyclohexanol, a key intermediate in the production of ε-caprolactam, this compound interacts with enzymes like E. coli esterase BioH .
Mode of Action
This compound interacts with its targets through esterification and hydrogenation processes . In the esterification process, cyclohexene is esterified with acetic acid to form cyclohexyl acetate . The apparent activation energy for this esterification is 60.0 kJ mol−1, which is lower than that of cyclohexene hydration . In the hydrogenation process, cyclohexyl acetate is converted to cyclohexanol .
Biochemical Pathways
The biochemical pathways affected by this compound involve the esterification of cyclohexene with acetic acid to form cyclohexyl acetate, followed by its hydrogenation to cyclohexanol . This process is part of the cyclohexene esterification–hydrogenation pathway for the production of cyclohexanol . Additionally, cyclohexanecarboxylic acid, a metabolite in the degradation pathway of dodecylcyclohexane, can be further oxidized to muconic acid via 1-cyclohexene-1-carboxylic acid and benzoic acid .
Pharmacokinetics
For instance, the esterification of cyclohexene with acetic acid has been shown to have a high conversion rate .
Result of Action
The result of the action of this compound is the production of cyclohexanol, a key intermediate in the production of ε-caprolactam . This process shows both a high overall atom economy of 99.4% and a much higher catalytic efficiency than the phenol hydrogenation process .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature and pressure conditions can affect the esterification and hydrogenation processes . Moreover, the presence of certain catalysts, such as the La-promoted Cu/ZnO/SiO2 catalyst, can enhance the conversion and selectivity of these reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexene-1-acetic acid typically involves the esterification of cyclohexene with acetic acid, followed by hydrolysis or hydrogenation. One common method is the esterification of cyclohexene with acetic acid using an acid catalyst such as sulfuric acid or Amberlyst 15. The reaction is carried out at elevated temperatures (333–373 K) to achieve high conversion rates .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. The esterification process is optimized for high yield and selectivity, often employing catalysts that can be easily recovered and reused .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Cyclohexene-1-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexene-1,2-dicarboxylic acid using strong oxidizing agents such as potassium permanganate.
Reduction: Hydrogenation of the compound can yield cyclohexane-1-acetic acid.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alcohols or amines in the presence of acid catalysts.
Major Products:
Oxidation: Cyclohexene-1,2-dicarboxylic acid.
Reduction: Cyclohexane-1-acetic acid.
Substitution: Various esters and amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Cyclohexene-1-acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
Cyclohexane-1-acetic acid: Lacks the double bond present in 3-Cyclohexene-1-acetic acid, resulting in different reactivity and applications.
Cyclohexene-1,2-dicarboxylic acid: Contains an additional carboxylic acid group, leading to different chemical properties and uses.
Eigenschaften
IUPAC Name |
2-cyclohex-3-en-1-ylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-8(10)6-7-4-2-1-3-5-7/h1-2,7H,3-6H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSAXGUMEUVSOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00507685 | |
| Record name | (Cyclohex-3-en-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00507685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10468-32-3 | |
| Record name | (Cyclohex-3-en-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00507685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


